molecular formula C14H29N3O2 B6244841 tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate CAS No. 2353824-14-1

tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate

Cat. No.: B6244841
CAS No.: 2353824-14-1
M. Wt: 271.40 g/mol
InChI Key: AIQDXFVXKRHWEJ-UHFFFAOYSA-N
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Description

Tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are derivatives of carbamic acid and are widely used in various industrial and pharmaceutical applications due to their versatile chemical properties. This compound, in particular, features a tert-butyl group attached to a carbamate moiety, which is further linked to a piperazine ring and a pentyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate typically involves the following steps:

  • Piperazine Derivative Synthesis: Piperazine is reacted with an appropriate alkyl halide to form the piperazine derivative.

  • Pentyl Chain Addition: The piperazine derivative is then reacted with a pentyl halide to introduce the pentyl chain.

  • Carbamate Formation: Finally, the resulting compound is treated with tert-butyl chloroformate to form the carbamate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Types of Reactions:

  • Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: Substitution reactions can occur at various positions on the molecule, often involving the replacement of a functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Reagents like alkyl halides, amines, and alcohols are typically employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Depending on the specific conditions, oxidation can yield alcohols, ketones, or carboxylic acids.

  • Reduction Products: Reduction reactions can produce amines, alcohols, or other reduced forms of the compound.

  • Substitution Products: Substitution reactions can result in the formation of various derivatives, including alkylated or acylated products.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate is used as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a valuable building block for various chemical reactions.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its structural features allow it to interact with biological targets, making it useful in drug discovery and development.

Medicine: In the medical field, this compound may be explored for its therapeutic properties. It could serve as a precursor for the development of new drugs, especially those targeting neurological disorders or cancer.

Industry: Industrially, this compound can be used in the production of polymers, coatings, and other materials. Its chemical properties make it suitable for various applications, including as a stabilizer or cross-linking agent.

Mechanism of Action

The mechanism by which tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the desired therapeutic outcome.

Comparison with Similar Compounds

  • Tert-butyl (piperazin-1-yl)acetate: This compound shares the piperazine ring and tert-butyl group but differs in the presence of an acetate moiety.

  • Tert-butyl (2-(piperazin-1-yl)ethyl)carbamate: Similar to the compound , but with an ethyl chain instead of a pentyl chain.

Uniqueness: Tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate is unique due to its specific structural features, which include the pentyl chain and the positioning of the tert-butyl group

Properties

CAS No.

2353824-14-1

Molecular Formula

C14H29N3O2

Molecular Weight

271.40 g/mol

IUPAC Name

tert-butyl N-(5-piperazin-1-ylpentyl)carbamate

InChI

InChI=1S/C14H29N3O2/c1-14(2,3)19-13(18)16-7-5-4-6-10-17-11-8-15-9-12-17/h15H,4-12H2,1-3H3,(H,16,18)

InChI Key

AIQDXFVXKRHWEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCN1CCNCC1

Purity

95

Origin of Product

United States

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